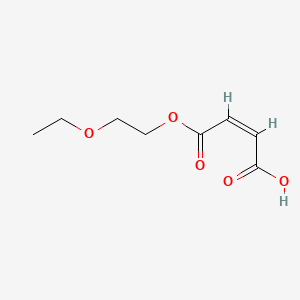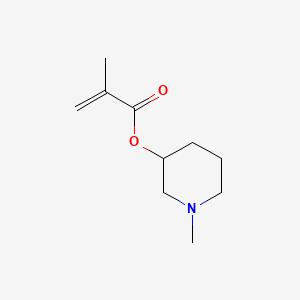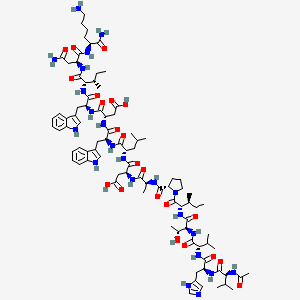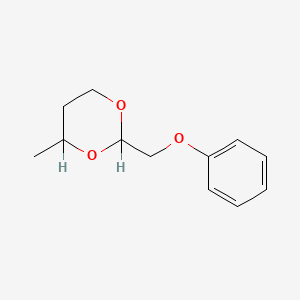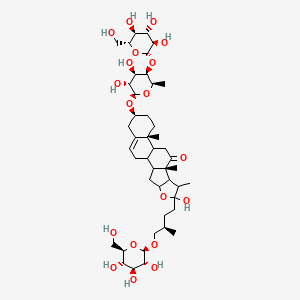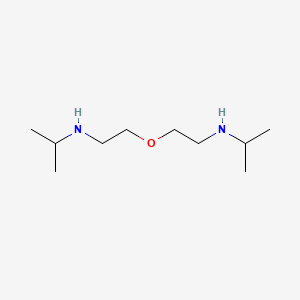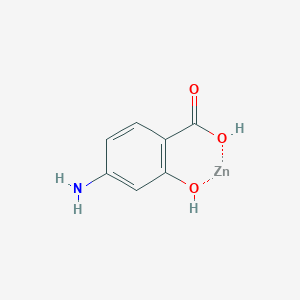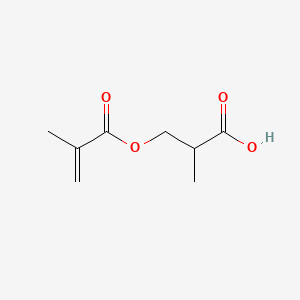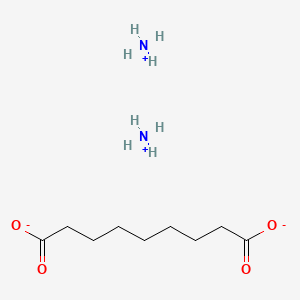![molecular formula C18H36O2 B12652797 [[(Methyltetradecyl)oxy]methyl]oxirane CAS No. 94247-83-3](/img/structure/B12652797.png)
[[(Methyltetradecyl)oxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(Methyltetradecyl)oxy]methyl]oxirane: is an organic compound with the molecular formula C18H36O2 . It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its unique structure, which includes a long alkyl chain and an oxirane ring, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(Methyltetradecyl)oxy]methyl]oxirane typically involves the reaction of 2-pentadecanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 50°C to 70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[[(Methyltetradecyl)oxy]methyl]oxirane: undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the compound.
Substituted derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
[[(Methyltetradecyl)oxy]methyl]oxirane: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which [[(Methyltetradecyl)oxy]methyl]oxirane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is the basis for its use in chemical synthesis and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
- **[(Methyltetradecyl)oxy]methyl]oxirane
- 2-(pentadecan-2-yloxymethyl)oxirane
Uniqueness
[[(Methyltetradecyl)oxy]methyl]oxirane: is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers .
Properties
CAS No. |
94247-83-3 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-(pentadecan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)19-15-18-16-20-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
GHJFPZKLWAMOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


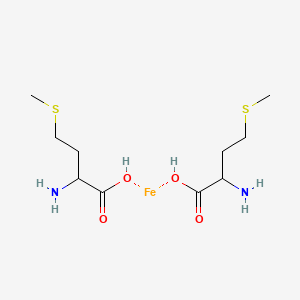

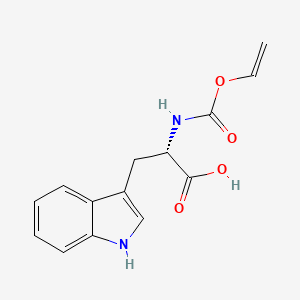
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
